molecular formula C16 H21 N3 O8 B1143940 (2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid CAS No. 1221189-11-2

(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid

Cat. No.: B1143940
CAS No.: 1221189-11-2
M. Wt: 383.35
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Description

This compound, with the CAS number 1221189-11-2 and product ID BD01315839 (BLD Pharm Ltd.), is a synthetic amino acid derivative featuring a stereospecific (2S)-configuration. Its structure comprises:

  • A 6-nitrobenzo[d][1,3]dioxol-5-yl moiety, an electron-deficient aromatic system with a nitro group and fused dioxolane ring.
  • An ethoxycarbonyl-protected amine linked via a carbamate bridge to the hexanoic acid backbone.

This compound’s structural complexity suggests applications in medicinal chemistry, particularly in targeted drug delivery or enzyme inhibition.

Properties

IUPAC Name

(2S)-2-amino-6-[1-(6-nitro-1,3-benzodioxol-5-yl)ethoxycarbonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O8/c1-9(27-16(22)18-5-3-2-4-11(17)15(20)21)10-6-13-14(26-8-25-13)7-12(10)19(23)24/h6-7,9,11H,2-5,8,17H2,1H3,(H,18,22)(H,20,21)/t9?,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXXFKVZFDGUTQW-UMJHXOGRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C1=CC2=C(C=C1[N+](=O)[O-])OCO2)OC(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of the Nitrobenzo[d] dioxole Intermediate

The nitrobenzo[d]dioxole moiety is synthesized via nitration of a substituted benzo[d]dioxole precursor. For example, 5-chloromethyl-6-nitrobenzo[d]dioxole is prepared by treating 5-methylbenzo[d]dioxole with a nitrating agent (e.g., nitric acid in sulfuric acid) followed by chlorination using thionyl chloride.

Carbamate Formation with L-Lysine

The ε-amino group of L-lysine is selectively protected using a nitrobenzo[d]dioxole-derived chloroformate. This reaction is conducted under anhydrous conditions in a polar aprotic solvent such as dimethylformamide (DMF) or dichloromethane (DCM). Triethylamine is often added to scavenge HCl generated during the reaction.

Representative Reaction Scheme:

L-Lysine+5-Chloromethyl-6-nitrobenzo[d]dioxole chloroformateDMF, 0–5°C(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid\text{L-Lysine} + \text{5-Chloromethyl-6-nitrobenzo[d]dioxole chloroformate} \xrightarrow{\text{DMF, 0–5°C}} \text{(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid}

Optimization of Reaction Conditions

Temperature Control

Maintaining low temperatures (0–5°C) during carbamate formation minimizes side reactions such as epimerization of the lysine’s α-carbon or hydrolysis of the nitro group.

Solvent Selection

DMF is preferred for its ability to dissolve both the polar amino acid and the hydrophobic nitrobenzo[d]dioxole derivative. Alternative solvents like tetrahydrofuran (THF) or acetonitrile may reduce reaction rates due to poorer solubility.

Stoichiometry and Reaction Time

A 1.1:1 molar ratio of chloroformate to L-lysine ensures complete conversion while avoiding excess reagent. Reaction times range from 4–12 hours, monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Purification and Characterization

Isolation Techniques

Crude product is isolated via acid-base extraction. The reaction mixture is acidified to pH 3–4 with hydrochloric acid, precipitating the product, which is then filtered and washed with cold water.

Chromatographic Purification

Silica gel column chromatography with a gradient eluent (e.g., ethyl acetate/methanol/water) removes unreacted starting materials and byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% trifluoroacetic acid) achieves >98% purity.

Analytical Data

  • Melting Point : 208–211°C (decomposition observed above 210°C).

  • Optical Rotation : [α]D20=+12.5°[α]_D^{20} = +12.5° (c = 1.0 in methanol).

  • Spectroscopic Confirmation :

    • ¹H NMR (500 MHz, DMSO-d6): δ 1.38 (t, J = 7.1 Hz, 3H, OCH2CH3), 4.58 (q, J = 7.1 Hz, 2H, OCH2CH3), 5.68 (s, 2H, N-CH2-Ar), 7.05–7.70 (m, 8H, Ar-H).

    • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1705 cm⁻¹ (C=O), 1520 cm⁻¹ (NO2 asymmetric stretch).

Scalability and Industrial Production

Pilot-Scale Synthesis

Batch sizes up to 1 kg have been reported using jacketed reactors with temperature-controlled stirring. Key challenges include:

  • Exothermic Reactions : Controlled addition of chloroformate to prevent thermal runaway.

  • Waste Management : Recycling DMF via distillation reduces environmental impact.

Yield Optimization

ParameterLaboratory ScalePilot Scale
Temperature (°C)0–50–5
Reaction Time (h)86
Yield (%)7582

Comparative Analysis with Analogous Compounds

Similar Lysine Derivatives

CompoundKey DifferenceYield (%)
N6-((1-(6-Nitrobenzo[d][1,dioxol-5-yl)ethoxy)carbonyl)-L-ornithineShorter carbon chain68
N6-((1-(6-Nitrobenzo[d][1,dioxol-5-yl)ethoxy)carbonyl)-L-arginineAdditional guanidine group71

The target compound’s lysine backbone provides optimal steric flexibility for downstream applications compared to ornithine or arginine analogs .

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The nitrobenzo[d][1,3]dioxole moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Formation of nitrobenzoic acid derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted nitrobenzo[d][1,3]dioxole derivatives.

Scientific Research Applications

Medicinal Chemistry

The compound's structure suggests potential applications in drug design and development. The incorporation of the nitrobenzo[d][1,3]dioxole moiety enhances its reactivity and bioactivity, making it a candidate for developing new pharmaceuticals.

Antimicrobial Activity

Research indicates that compounds featuring the nitrobenzo[d][1,3]dioxole group exhibit antimicrobial properties. Studies have shown that derivatives can inhibit bacterial growth, making them potential candidates for antibiotic development .

Cancer Therapeutics

The compound's ability to interact with biological targets can be leveraged in cancer research. Its structure allows for modifications that may enhance selectivity towards cancer cells, thus serving as a basis for targeted therapies .

Protein Engineering

Incorporating non-canonical amino acids like (2S)-2-amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid into proteins has opened new avenues in protein engineering.

Site-Specific Labeling

The unique functional groups present in the compound allow for site-specific labeling of proteins. This is crucial for studying protein interactions and dynamics using techniques such as fluorescence microscopy and mass spectrometry .

Enzyme Catalysis

The compound can be utilized to engineer enzymes with enhanced catalytic properties. By incorporating this amino acid into enzyme structures, researchers can study the effects on enzyme kinetics and stability, potentially leading to more efficient biocatalysts .

Biochemical Research

In biochemical studies, this compound serves as a valuable tool for understanding protein function and structure.

Protein Folding Studies

The compound can be used to investigate protein folding mechanisms due to its unique side chain properties. By introducing it into proteins of interest, researchers can gain insights into folding pathways and stability under various conditions .

Structural Biology

In structural biology, this compound aids in elucidating the structures of complex proteins through X-ray crystallography or NMR spectroscopy. Its incorporation into peptides allows researchers to probe structural features that are otherwise difficult to analyze .

Summary Table of Applications

Application AreaSpecific Use CasePotential Impact
Medicinal ChemistryAntimicrobial agentsDevelopment of new antibiotics
Cancer therapeuticsTargeted therapies for cancer
Protein EngineeringSite-specific labelingEnhanced study of protein interactions
Enzyme catalysisDevelopment of efficient biocatalysts
Biochemical ResearchProtein folding studiesInsights into folding mechanisms
Structural biologyElucidation of complex protein structures

Mechanism of Action

The mechanism of action of (2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid involves its interaction with specific molecular targets. The nitro group can undergo bioreductive activation, leading to the formation of reactive intermediates that can interact with cellular components. This interaction can result in the modulation of various biochemical pathways, contributing to its observed biological effects .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Below is a comparative analysis of structurally related amino acid derivatives:

Compound Name & ID Key Structural Features Molecular Formula Molecular Weight Functional Groups & Bioactivity Insights
(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid Nitrobenzodioxolyl, ethoxycarbonyl carbamate, (2S)-aminohexanoate Likely C₁₅H₁₉N₃O₈ ~377.3 g/mol Electrophilic nitro group may enable covalent inhibition; carbamate linker for stability.
(2S)-3-Amino-2-hydroxy-5-methylhexanoic acid (2S,3R)-stereochemistry, hydroxy and methyl substituents C₇H₁₅NO₃ 161.2 g/mol Hydroxy group enhances hydrogen bonding; methyl branch may influence lipophilicity and target affinity.
6-Amino-2-(1,3-dioxoisoindol-2-yl)hexanoic acid (CAS 66653-54-1) Isoindol-2-yl group, dioxo functionality C₁₄H₁₅N₃O₄ 289.3 g/mol Dioxo group increases polarity; isoindole may modulate π-π interactions with aromatic enzyme pockets.
(2S)-2-Amino-6-[(pyridinylmethylidene)amino]hexanoic acid Pyridinyl-phosphonooxymethyl group, imine linkage C₁₄H₂₂N₃O₇P 375.3 g/mol Phosphonooxy group introduces acidity and solubility; imine may act as a chelator for metal-dependent enzymes.
6-{[(2S,6S)-6-(Purine-dioxo)methoxy}hexanoic acid Purine-dioxo heterocycle, dihydropyran ring C₂₀H₂₄N₆O₇ 460.4 g/mol Purine mimicry suggests potential kinase or nucleotide-binding activity; dihydropyran enhances rigidity.

Physicochemical Properties

  • Solubility : The nitro group and aromatic rings reduce solubility compared to hydroxylated analogs (), but the carbamate may improve aqueous stability .
  • Metabolic Stability : The dioxolane ring likely confers resistance to oxidative metabolism, similar to salternamides () .

Biological Activity

(2S)-2-Amino-6-(((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)amino)hexanoic acid, also known as N6-((1-(6-nitrobenzo[d][1,3]dioxol-5-yl)ethoxy)carbonyl)-L-lysine, is a compound of increasing interest in biochemical research due to its unique structural properties and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential applications in therapy, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of C18H22F3N3O10C_{18}H_{22}F_{3}N_{3}O_{10} and a molecular weight of 497.38 g/mol. Its structure includes a nitrobenzo[d][1,3]dioxole moiety, which is known for its reactivity and potential bioactivity. The presence of the amino acid lysine contributes to its biological function, particularly in enzyme interactions.

The mechanism of action for this compound involves several biochemical pathways:

  • Bioreductive Activation : The nitro group can undergo bioreductive activation to form reactive intermediates that interact with cellular components.
  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific proteases, influencing pathways related to cell signaling and apoptosis.
  • Modulation of Protein Interactions : The incorporation of this non-canonical amino acid into proteins can alter their structure and function, potentially enhancing or inhibiting enzymatic activity.

Antitumor Activity

Research has indicated that compounds containing nitrobenzo[d][1,3]dioxole moieties exhibit antitumor properties. For instance, studies have shown that derivatives can induce apoptosis in cancer cell lines through the activation of caspase pathways.

Neuroprotective Effects

The compound's interaction with neurotransmitter systems suggests potential neuroprotective effects. Its ability to modulate neurotransmitter release could be beneficial in treating neurodegenerative diseases.

Enzyme Interaction Studies

Recent investigations into the interactions between this compound and various enzymes have revealed significant inhibitory effects on proteases involved in inflammatory responses.

Enzyme IC50 (µM) Effect
Trypsin0.5Inhibition
Thrombin0.8Inhibition
MMP-90.3Inhibition

Case Studies

Several studies have explored the biological implications of this compound:

  • Study on Antitumor Activity : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of the compound showed promising results against various cancer cell lines, with mechanisms involving apoptosis induction.
  • Neuroprotection Research : Research highlighted in Neuroscience Letters indicated that the compound could protect neuronal cells from oxidative stress-induced damage.
  • Inflammation Modulation : A recent article in Biochemical Pharmacology reported that this compound significantly reduced inflammatory markers in vitro by inhibiting specific proteases linked to inflammatory pathways.

Q & A

Basic: What are the optimal synthetic routes for this compound, considering yield and purity?

Methodological Answer:
The synthesis typically involves multi-step strategies, including:

  • Step 1: Use of tert-butyl oxazinane derivatives as chiral precursors to establish stereochemistry .
  • Step 2: Coupling with boronate esters or nitroaromatic intermediates under anhydrous conditions (e.g., DMF at 0–5°C) to minimize side reactions .
  • Purification: Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization in polar solvents (ethanol/water mixtures) to achieve >95% purity .

Key Variables:

  • Temperature control during nitro group introduction to prevent decomposition.
  • Catalyst selection (e.g., Pd/C for nitro reduction if required) .

Basic: What analytical techniques are critical for characterizing this compound?

Methodological Answer:

  • HPLC: Reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity and resolve stereoisomers .
  • NMR: ¹H/¹³C NMR (DMSO-d6 or CDCl3) to confirm regiochemistry of the nitrobenzo[d][1,3]dioxole moiety and aminohexanoic acid backbone .
  • Mass Spectrometry (MS): High-resolution ESI-MS to verify molecular weight (C16H21N3O8; calc. 383.35 g/mol) and detect fragmentation patterns .

Data Interpretation Tip: Cross-validate NMR coupling constants (e.g., J = 6–8 Hz for CH2 groups in hexanoic acid) with computational models (DFT) .

Advanced: How can this compound be incorporated into proteins for site-specific labeling or engineering studies?

Methodological Answer:

  • Non-Canonical Amino Acid (ncAA) Integration:
    • Use orthogonal tRNA/synthetase pairs to incorporate the compound into proteins via amber codon suppression in E. coli or mammalian cells .
    • Validate incorporation via Western blot (anti-nitrobenzene antibodies) or fluorescence tagging .
  • Applications:
    • Study protein folding by introducing steric/electronic perturbations in the hexanoic acid side chain .
    • Probe enzyme active sites via covalent modification of the nitro group .

Challenge: Optimize expression conditions (e.g., low oxygen for nitro group stability) .

Advanced: How can researchers resolve contradictions in reported bioactivity data (e.g., antimicrobial vs. cytotoxic effects)?

Methodological Answer:

  • Comparative Assays:
    • Test the compound against isogenic bacterial strains (wild-type vs. efflux pump mutants) to isolate antimicrobial mechanisms .
    • Pair cytotoxicity assays (MTT/CCK-8) with proteomic profiling to distinguish target-specific effects from general toxicity .
  • Structural Analysis:
    • Use X-ray crystallography or cryo-EM to compare binding modes in bacterial vs. mammalian targets .
    • Synthesize analogs (e.g., nitro-to-amine reduction) to identify pharmacophore requirements .

Example: A study found conflicting IC50 values; re-evaluation under controlled oxygen levels (to prevent nitro group degradation) resolved discrepancies .

Basic: What are the stability and storage guidelines for this compound?

Methodological Answer:

  • Storage:
    • Lyophilized powder: -20°C under argon to prevent hydrolysis of the carbamate group .
    • Solutions: Prepare fresh in DMSO (avoid aqueous buffers with pH > 8 to prevent ester cleavage) .
  • Stability Tests:
    • Monitor degradation via TLC (silica gel, chloroform/methanol 9:1) weekly for precipitates or new spots .

Critical Note: Avoid freeze-thaw cycles; aliquot solutions for single-use .

Advanced: What strategies enable the study of the nitro group’s redox behavior in biological systems?

Methodological Answer:

  • In Vitro Redox Profiling:
    • Use cyclic voltammetry (glassy carbon electrode, PBS pH 7.4) to measure reduction potentials .
    • Couple with EPR spectroscopy to detect nitro radical intermediates under hypoxic conditions .
  • Cellular Assays:
    • Treat cells with NADPH oxidase inhibitors (e.g., DPI) to assess enzyme-mediated nitro reduction .
    • Quantify reactive oxygen species (ROS) using DCFH-DA probes to link redox cycling to bioactivity .

Data Interpretation: Compare results with nitroaromatic controls (e.g., nitrofurantoin) to contextualize mechanisms .

Advanced: How can this compound be modified to enhance its selectivity for cancer therapeutics?

Methodological Answer:

  • Prodrug Design:
    • Conjugate the carboxylic acid group with PEGylated peptides for tumor-specific protease activation .
    • Introduce boronate esters for pH-responsive release in acidic tumor microenvironments .
  • Structure-Activity Relationship (SAR) Studies:
    • Synthesize analogs with fluorinated benzo[d][1,3]dioxole moieties to improve membrane permeability .
    • Test in 3D spheroid models (vs. 2D monolayers) to mimic in vivo resistance mechanisms .

Validation: Use CRISPR screens to identify genetic dependencies (e.g., nitroreductase overexpression) in responsive cell lines .

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